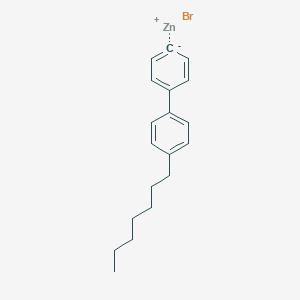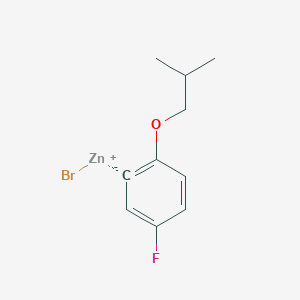
(5-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane is a chemical compound with the molecular formula C25H30ClPSi and a molecular weight of 425.02 g/mol It is characterized by the presence of a chloro group, a triethylsilyl group, and a diphenylphosphane moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane typically involves the reaction of 5-chloro-2-bromomethylbenzene with triethylsilyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with diphenylphosphane under controlled conditions to yield the final product . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields phosphine oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
(5-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. It can also interact with biological macromolecules, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane include:
- (5-Bromo-2-((triethylsilyl)methyl)phenyl)diphenylphosphane
- (5-Iodo-2-((triethylsilyl)methyl)phenyl)diphenylphosphane
- (5-Methyl-2-((triethylsilyl)methyl)phenyl)diphenylphosphane
Uniqueness
What sets this compound apart from similar compounds is the presence of the chloro group, which imparts unique reactivity and properties. This makes it particularly useful in specific chemical reactions and applications where other halogenated or substituted derivatives may not be as effective .
Properties
Molecular Formula |
C25H30ClPSi |
|---|---|
Molecular Weight |
425.0 g/mol |
IUPAC Name |
[5-chloro-2-(triethylsilylmethyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C25H30ClPSi/c1-4-28(5-2,6-3)20-21-17-18-22(26)19-25(21)27(23-13-9-7-10-14-23)24-15-11-8-12-16-24/h7-19H,4-6,20H2,1-3H3 |
InChI Key |
MTDVADNATIATEN-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CC1=C(C=C(C=C1)Cl)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


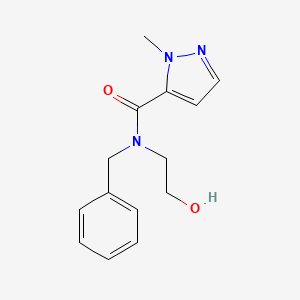
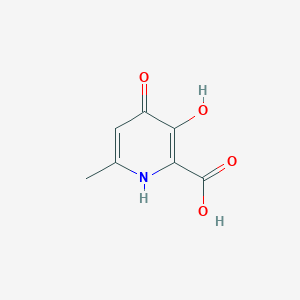
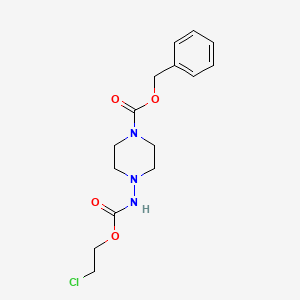


![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-propylpyrimidin-4-ol](/img/structure/B14895108.png)

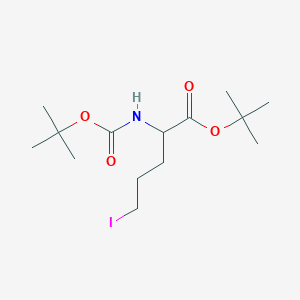
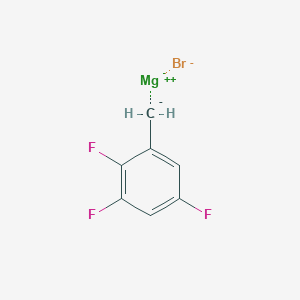
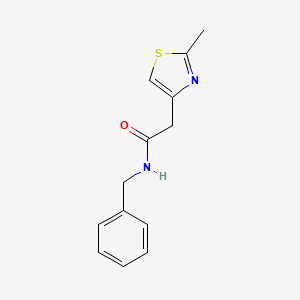
![2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14895131.png)

